2,3,6-Trifluorobenzoic acid (CAS 2358-29-4) is a specialized trifluorinated aromatic intermediate utilized extensively in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Characterized by its specific 2,3,6-substitution pattern, this compound serves as a critical precursor for the construction of fluoroquinolone antibiotic cores and malaria aspartyl protease (Plasmepsin I and II) inhibitors. For industrial procurement, its value lies in its high thermal stability (melting point 130–131 °C) and its ability to introduce precise metabolic resistance and lipophilicity into downstream molecules, making it an indispensable raw material for complex multi-step organic synthesis workflows .
In pharmaceutical and agrochemical manufacturing, substituting 2,3,6-trifluorobenzoic acid with closely related isomers like 2,4,5-trifluorobenzoic acid or 2,3,4-trifluorobenzoic acid is practically unfeasible. The specific arrangement of fluorine atoms at the 2, 3, and 6 positions dictates the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions required to build bicyclic heterocyclic cores. Furthermore, the dual ortho-fluorine atoms exert a strong electron-withdrawing effect that significantly lowers the pKa of the carboxylic acid group compared to other isomers. This altered acidity fundamentally changes the kinetics of esterification and amidation steps, meaning that procuring an incorrect isomer will result in complete synthetic failure or the production of inactive off-target regioisomers during scale-up.
When evaluating fluorinated building blocks for scale-up, thermal properties directly impact drying, isolation, and storage protocols. 2,3,6-Trifluorobenzoic acid exhibits a significantly higher melting point (130–131 °C) compared to its widely used structural analog, 2,4,5-trifluorobenzoic acid (94–96 °C). This difference in melting point indicates stronger intermolecular crystalline packing for the 2,3,6-isomer, which translates to improved handling characteristics, reduced risk of sintering during bulk storage, and easier isolation via crystallization during large-scale manufacturing .
| Evidence Dimension | Melting Point |
| Target Compound Data | 130–131 °C |
| Comparator Or Baseline | 2,4,5-Trifluorobenzoic acid (94–96 °C) |
| Quantified Difference | ~35 °C higher melting point |
| Conditions | Standard atmospheric pressure |
A higher melting point ensures better physical stability and flowability of the solid precursor during bulk transport and industrial formulation.
The regiochemistry of fluorine substitution heavily influences the reactivity of the carboxylic acid moiety. 2,3,6-Trifluorobenzoic acid features two fluorine atoms ortho to the carboxyl group, resulting in a predicted pKa of approximately 2.00. In contrast, 2,3,4-trifluorobenzoic acid, which lacks the second ortho-fluorine, has a higher pKa of 2.87. This 0.87 pKa unit difference means the 2,3,6-isomer is nearly ten times more acidic. This substantial increase in acidity enhances its electrophilicity and alters its behavior in coupling reactions, requiring specific base equivalents and reaction conditions that are not interchangeable with less acidic isomers.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | ~2.00 |
| Comparator Or Baseline | 2,3,4-Trifluorobenzoic acid (2.87) |
| Quantified Difference | 0.87 pKa unit difference (nearly 10-fold more acidic) |
| Conditions | Predicted aqueous pKa at standard conditions |
The higher acidity dictates the selection of coupling reagents and bases during API synthesis, directly impacting process yield and impurity profiles.
2,3,6-Trifluorobenzoic acid is a regiospecific precursor for synthesizing targeted fluoroquinolone antibacterial agents and Plasmepsin inhibitors. Unlike generic benzoic acids, its synthesis from 2,3-difluoro-6-nitrobenzonitrile yields a trifluorinated intermediate that undergoes precise nucleophilic displacement. The specific 2,3,6-substitution allows for targeted cyclization to form the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a reaction pathway that cannot be achieved using the 2,4,5-isomer, which is instead consumed for different quinolone derivatives like levofloxacin [1].
| Evidence Dimension | Regioselective cyclization suitability |
| Target Compound Data | Enables specific 2,3,6-substituted fluoroquinolone core synthesis |
| Comparator Or Baseline | 2,4,5-Trifluorobenzoic acid |
| Quantified Difference | Non-interchangeable reaction pathways for API cores |
| Conditions | Multi-step heterocyclic synthesis |
Procurement must select the exact isomer to ensure the correct regiochemistry of the final patented active pharmaceutical ingredient.
2,3,6-Trifluorobenzoic acid is the required starting material for the preparation of specific inhibitors targeting malaria aspartyl proteases (Plasmepsin I and II). Its specific fluorination pattern provides the necessary steric and electronic properties to fit the enzyme's active site, a feature directly dependent on the regiochemistry and acidity profile discussed in Section 3 .
In the agricultural chemical sector, this compound is procured to synthesize next-generation herbicides and pesticides. The carbon-fluorine bonds at the 2, 3, and 6 positions impart high metabolic stability against plant and soil degradation mechanisms, leveraging the specific electronic effects of the isomer to allow for lower application rates compared to unfluorinated baselines[1].
It serves as a critical building block for constructing the bicyclic core of specific fluoroquinolone antibiotics. The strong electron-withdrawing nature of the ortho-fluorines activates the ring for subsequent nucleophilic aromatic substitution, facilitating efficient cyclization during industrial scale-up as dictated by its unique reactivity profile[2].
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